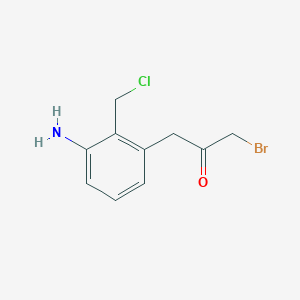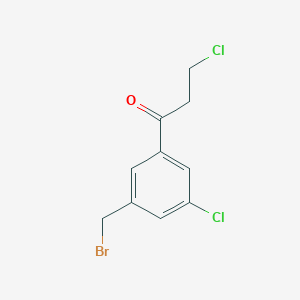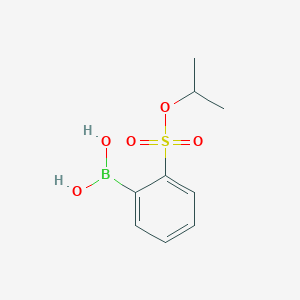
(2-(Isopropoxysulfonyl)phenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-(Isopropoxysulfonyl)phenyl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with an isopropoxysulfonyl group. The unique structural features of this compound make it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2-(Isopropoxysulfonyl)phenyl)boronic acid typically involves the reaction of phenylboronic acid with isopropoxysulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures precise control over reaction parameters, leading to consistent product quality. Additionally, solvent recycling and waste minimization strategies are employed to make the process more environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions: (2-(Isopropoxysulfonyl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form the corresponding borane derivative.
Substitution: The isopropoxysulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other peroxides are commonly used as oxidizing agents.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines or thiols can be used to replace the isopropoxysulfonyl group.
Major Products Formed:
Oxidation: Boronic esters or borates.
Reduction: Borane derivatives.
Substitution: Various substituted phenylboronic acids.
Applications De Recherche Scientifique
(2-(Isopropoxysulfonyl)phenyl)boronic acid has a wide range of applications in scientific research:
Biology: The compound is employed in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.
Industry: The compound is used in the synthesis of advanced materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of (2-(Isopropoxysulfonyl)phenyl)boronic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with diols or other nucleophilic groups, making it a valuable tool for enzyme inhibition studies. The isopropoxysulfonyl group enhances the compound’s solubility and stability, facilitating its use in various biological and chemical applications.
Comparaison Avec Des Composés Similaires
Phenylboronic acid: Lacks the isopropoxysulfonyl group, making it less versatile in certain reactions.
(4-Formylphenyl)boronic acid: Contains a formyl group instead of an isopropoxysulfonyl group, leading to different reactivity and applications.
(3-Formylphenyl)boronic acid: Similar to (4-Formylphenyl)boronic acid but with the formyl group in a different position, affecting its chemical behavior.
Uniqueness: The presence of the isopropoxysulfonyl group in (2-(Isopropoxysulfonyl)phenyl)boronic acid imparts unique properties, such as enhanced solubility and stability, which are not observed in its analogs. This makes it a valuable reagent in both research and industrial applications.
Propriétés
Formule moléculaire |
C9H13BO5S |
|---|---|
Poids moléculaire |
244.08 g/mol |
Nom IUPAC |
(2-propan-2-yloxysulfonylphenyl)boronic acid |
InChI |
InChI=1S/C9H13BO5S/c1-7(2)15-16(13,14)9-6-4-3-5-8(9)10(11)12/h3-7,11-12H,1-2H3 |
Clé InChI |
XVNAYEAZFBHADI-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC=CC=C1S(=O)(=O)OC(C)C)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




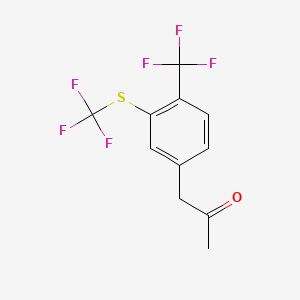

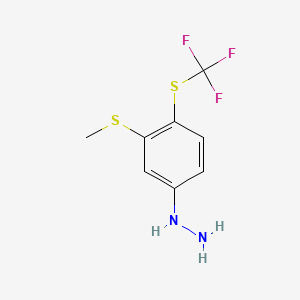

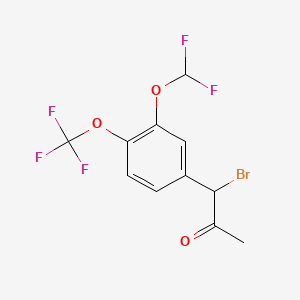
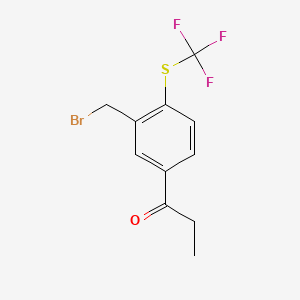
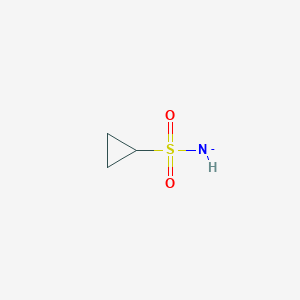
![6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,3,4,5-pentol](/img/structure/B14061799.png)

![Methyl 2-oxo-2-(5-oxo-2,3,4,5-tetrahydrobenzo[b]thiepin-4-yl)acetate](/img/structure/B14061818.png)
